molecular formula C23H22ClN3O5 B1223677 3-(2-chlorophenyl)-5-methyl-N-[4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl]-4-isoxazolecarboxamide

3-(2-chlorophenyl)-5-methyl-N-[4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl]-4-isoxazolecarboxamide

Cat. No. B1223677
M. Wt: 455.9 g/mol
InChI Key: HITDZAVSZADBHH-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-[4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl]-4-isoxazolecarboxamide is an aromatic amide.

Scientific Research Applications

Antimicrobial Applications

  • Antibacterial and Antifungal Properties

    A compound structurally related to 3-(2-chlorophenyl)-5-methyl-N-[4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl]-4-isoxazolecarboxamide has been synthesized and tested for its antimicrobial activities. It showed notable in vitro antibacterial and antifungal effects against a range of pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai et al., 2011).

  • Synthesis of Antimicrobial Compounds

    Research has focused on synthesizing various derivatives of the compound, particularly those with quinazolinone and thiazolidinone structures. These compounds have been explored for their potential in antimicrobial applications, showing promise in this field (Desai, Shihora, & Moradia, 2007).

Anticancer Applications

  • Potential in Cancer Treatment: A series of compounds, including ones structurally similar to 3-(2-chlorophenyl)-5-methyl-N-[4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl]-4-isoxazolecarboxamide, were synthesized and evaluated for their anticancer activity. These compounds were tested against various cancer cell lines, showing moderate to excellent anticancer activity, indicating potential use in cancer treatment (Ravinaik et al., 2021).

Neurological Applications

  • Cannabinoid Receptor Antagonism: Research has shown that certain derivatives of the compound, specifically those related to cannabinoid receptor antagonism, have significant neurological implications. These compounds have been evaluated for their effects on receptors in the brain, providing insights into potential therapeutic applications for neurological disorders (Landsman et al., 1997).

properties

Product Name

3-(2-chlorophenyl)-5-methyl-N-[4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl]-4-isoxazolecarboxamide

Molecular Formula

C23H22ClN3O5

Molecular Weight

455.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C23H22ClN3O5/c1-15-21(22(26-32-15)18-4-2-3-5-19(18)24)23(29)25-16-6-8-17(9-7-16)31-14-20(28)27-10-12-30-13-11-27/h2-9H,10-14H2,1H3,(H,25,29)

InChI Key

HITDZAVSZADBHH-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)OCC(=O)N4CCOCC4

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)OCC(=O)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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